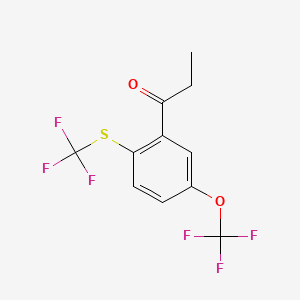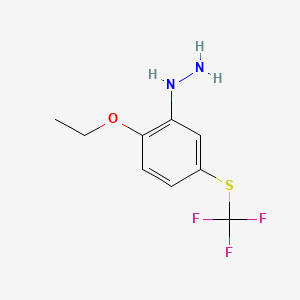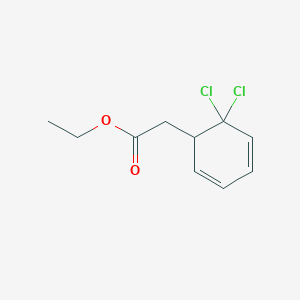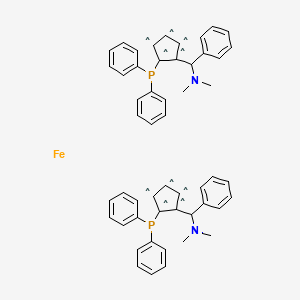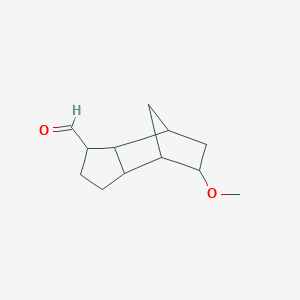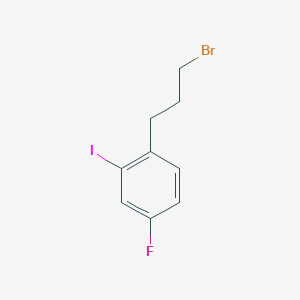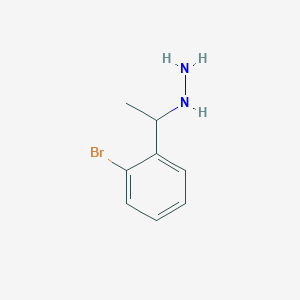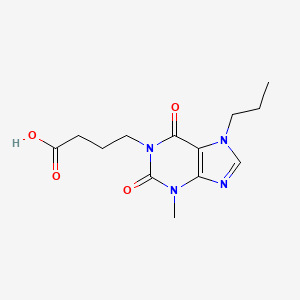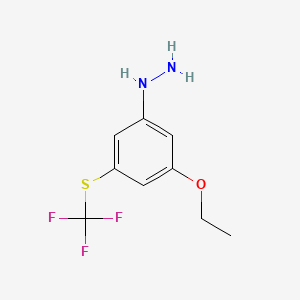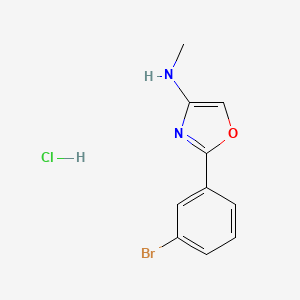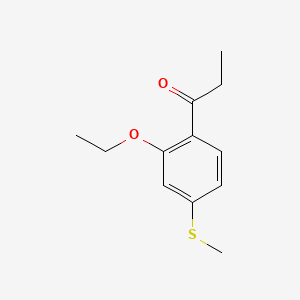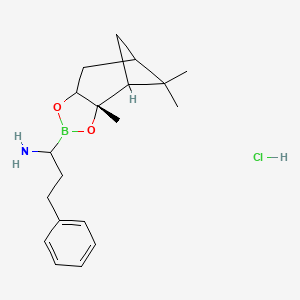
(R)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BorohomoPhe-(+)-Pinanediol-hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its applications in asymmetric synthesis and catalysis, making it a valuable tool in the development of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BorohomoPhe with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-BorohomoPhe-(+)-Pinanediol-hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in various substituted derivatives depending on the nucleophile involved.
Scientific Research Applications
®-BorohomoPhe-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique chemical properties can be leveraged to achieve specific outcomes.
Mechanism of Action
The mechanism by which ®-BorohomoPhe-(+)-Pinanediol-hydrochloride exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to specific biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-BorohomoPhe-(+)-Pinanediol-hydrochloride include:
- (S)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(−)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(+)-Pinanediol-bromide
Uniqueness
What sets ®-BorohomoPhe-(+)-Pinanediol-hydrochloride apart from these similar compounds is its specific chiral configuration and the resulting unique interactions with other molecules. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.
Properties
Molecular Formula |
C19H29BClNO2 |
|---|---|
Molecular Weight |
349.7 g/mol |
IUPAC Name |
3-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14?,15?,16?,17?,19-;/m0./s1 |
InChI Key |
LDOJDRFKDPCKPS-WTBAEIBESA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC4=CC=CC=C4)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


